![molecular formula C11H18BrNO2 B2520406 Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2361610-09-3](/img/structure/B2520406.png)
Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a liquid at room temperature . Its IUPAC name is tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate . The InChI code for this compound is 1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 .
Molecular Structure Analysis
The molecular formula of this compound is C10H17NO3 . The average mass is 199.247 Da and the monoisotopic mass is 199.120850 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 272.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.1±3.0 kJ/mol . The flash point is 118.6±22.6 °C . The index of refraction is 1.497 . The molar refractivity is 51.1±0.3 cm3 . It has 4 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds . The polar surface area is 42 Å2 . The polarizability is 20.3±0.5 10-24 cm3 . The surface tension is 38.9±3.0 dyne/cm . The molar volume is 174.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Environmental and Biodegradation Studies
Studies on synthetic phenolic antioxidants, including compounds structurally similar to tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate, have highlighted their environmental occurrence, fate, and potential toxicity. These compounds have been detected in various environmental matrices and have raised concerns due to their potential for causing hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research is recommended to focus on novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Anticancer Activities
Norcantharidin analogues, structurally related to this compound, have shown significant potential in anticancer activities. These compounds are being explored for their ability to mitigate side effects commonly associated with cancer treatments while maintaining strong anticancer activity. Structural modifications of norcantharidin analogues are a key area of research in seeking more effective anticancer compounds (Deng & Tang, 2011).
Bioactive Compound Synthesis
The compound this compound and its derivatives are promising candidates for the synthesis of bioactive compounds. Research has demonstrated the potential of neo fatty acids and neo alkanes, along with their analogs and derivatives, in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. These compounds represent a significant interest for future chemical preparations in various industries, including cosmetic, agronomic, and pharmaceutical sectors (Dembitsky, 2006).
Environmental Remediation
Investigations into the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface have revealed the biodegradability of these compounds under various redox conditions. While MTBE and TBA can be degraded aerobically, their degradation under anoxic conditions remains a significant research area. These studies are crucial for understanding the fate of fuel oxygenates in the environment and developing effective remediation strategies for contaminated sites (Schmidt et al., 2004).
Safety and Hazards
The safety information pictograms for this compound indicate a GHS07 signal word warning . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-5-7-8(12)9(7)13/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKAMOHKZPOIJB-IWSPIJDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@@H]2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

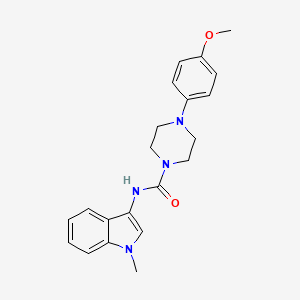
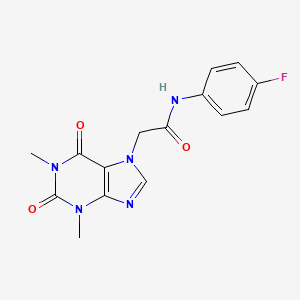
![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)
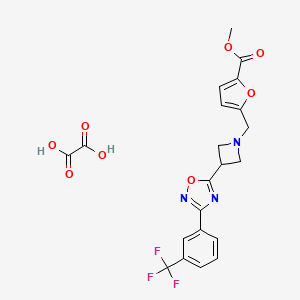
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
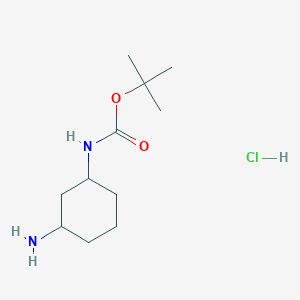
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)
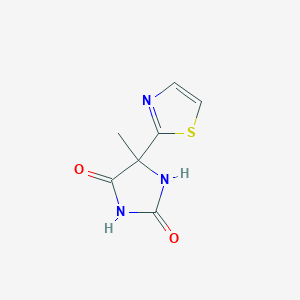

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)